ALPHA-HEMOLYSIN
Descripción
Propiedades
Número CAS |
12616-52-3 |
|---|---|
Fórmula molecular |
C88H56Fe2N8O |
Origen del producto |
United States |
Métodos De Preparación
Plasmid Design and Cloning Strategies
The gene encoding αHL has been successfully expressed in E. coli using plasmid vectors such as pT7.7, which leverages the T7 promoter system for high-level protein production. Critical steps include PCR amplification of the αHL coding sequence with primers introducing BamHI and NdeI restriction sites (Table 1). Following digestion and ligation into the vector, the construct is transformed into E. coli DH5αF’ for propagation. Sanger sequencing confirms the absence of mutations, ensuring fidelity to the wild-type sequence.
Table 1: Primer Sequences for αHL Cloning
| Primer Name | Sequence (5’ → 3’) | Restriction Site |
|---|---|---|
| Forward | CATATGGCAGAAAAAGTAG | NdeI |
| Reverse | GGATCCTTATTTTTCGTTTAC | BamHI |
Protein Expression and Induction Optimization
For large-scale production, E. coli BL21(DE3)Gold cells harboring the pT7.7α-HL plasmid are cultured in LB medium at 37°C with ampicillin selection. Induction with 1 mM isopropyl-β-D-thiogalactopyranoside (IPTG) at an OD600 of 1.0 initiates transcription, followed by 5-hour incubation at 37°C. This protocol yields soluble monomers, with production levels exceeding 10-fold those of wild-type S. aureus under certain conditions.
Purification and Solubility Enhancements
Post-induction, cells are lysed via sonication in 50 mM sodium phosphate buffer (pH 7.0) containing 2% Tween-20. Centrifugation (34,700 ×g, 30 minutes) removes debris, and dialysis against Tris-HCl buffer (pH 7.4) eliminates detergents. Size-exclusion chromatography (Superdex 200) further purifies αHL, achieving >95% homogeneity. Notably, disulfide-stabilized mutants (e.g., D108C/K154C) exhibit enhanced solubility and stability, enabling arrest at prepore oligomeric states for structural studies.
Engineering Modified this compound Variants
Detoxification Through Stem Domain Replacement
To generate noncytolytic αHL for vaccine development, the 39-residue transmembrane β-strand (Thr135–Val175) has been replaced with a PSGS linker (Pro-Ser-Gly-Ser). This mutant (HlaPSGS) oligomerizes spontaneously in solution but cannot penetrate membranes, as confirmed by hemolysis assays and size-exclusion HPLC.
Site-Directed Mutagenesis for Functional Studies
Cysteine substitutions (e.g., M113C/K147C) permit crosslinking studies to trap assembly intermediates. Oxidized mutants form stable heptameric prepores on membranes, which revert to active pores upon reduction with dithiothreitol (DTT). Such mutants are invaluable for elucidating the conformational changes during pore formation.
Traditional Extraction from Staphylococcus aureus
Cultivation and Hemolysin Secretion
Clinical S. aureus isolates are grown in nutrient-rich media (e.g., brain-heart infusion broth) at 37°C with aeration. Hemolysin secretion peaks during late-log phase, with ~42% of clinical strains producing detectable αHL.
Ammonium Sulfate Precipitation and Gel Filtration
Crude supernatants are subjected to 40–60% ammonium sulfate saturation, precipitating αHL while removing contaminants. Dialysis and subsequent gel filtration on Sephadex G-100 resolve αHL monomers from higher-order oligomers, yielding preparations with specific activities comparable to recombinant toxin.
Table 2: Comparative Yields of αHL Preparation Methods
| Method | Yield (mg/L) | Purity (%) | Hemolytic Activity (HU/mg) |
|---|---|---|---|
| Recombinant (E. coli) | 15–20 | >95 | 1.2 × 10⁴ |
| S. aureus Extraction | 5–8 | 80–90 | 0.9 × 10⁴ |
Quality Control and Functional Validation
Electrophoretic and Immunoblot Analysis
SDS-PAGE under non-reducing conditions confirms heptamer formation (∼232 kDa), while Western blotting with anti-αHL antibodies verifies antigenicity.
Hemolytic Activity Assays
Serial dilutions of αHL are incubated with rabbit erythrocytes; one hemolytic unit (HU) is defined as the amount causing 50% lysis. Recombinant αHL typically exhibits specific activities of 1.2 × 10⁴ HU/mg, matching native toxin.
Single-Channel Electrical Recording
Planar lipid bilayer measurements reveal characteristic conductance steps (∼100 pS in 1 M KCl), confirming functional pore formation. Mutants lacking the C-terminal domain (e.g., Δ5) bind membranes but fail to oligomerize, underscoring the necessity of residue 287–293 for assembly .
Análisis De Reacciones Químicas
Alpha-hemolysin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized by hydrogen peroxide, leading to the formation of methemoglobin.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can interact with various reagents, leading to the formation of different products.
Aplicaciones Científicas De Investigación
Alpha-hemolysin has a wide range of scientific research applications, including:
Mecanismo De Acción
Alpha-hemolysin exerts its effects by forming pores in the cellular membrane. The toxin binds to specific cell surface receptors and oligomerizes to form a heptameric pore. This pore allows the exchange of ions and small molecules, leading to cell lysis and death. The toxin can also induce apoptosis in certain immune cells by activating caspase pathways .
Comparación Con Compuestos Similares
Structural and Functional Data Comparison
Key Research Findings
Hla vs. Gamma-Hemolysin : While both form β-barrel pores, Hla’s heptameric self-assembly enables rapid epithelial damage, whereas Gamma-Hemolysin’s two-component system allows immune cell specificity .
Hla vs. E. coli HlyA : HlyA’s dependency on TolC for secretion results in aggregation-prone intermediates, unlike Hla’s stable extracellular form .
Therapeutic Targeting : Hla-specific vaccines (e.g., AT-62aa) reduce bacterial dissemination in pneumonia, highlighting its unique role in virulence .
Q & A
Q. What are the standard methodologies for extracting and purifying alpha-hemolysin from Staphylococcus aureus cultures?
this compound extraction typically involves culturing toxin-producing S. aureus strains, followed by ammonium sulfate precipitation to concentrate secreted proteins. Further purification is achieved via size-exclusion chromatography or affinity tagging. Critical quality control steps include SDS-PAGE for purity assessment and hemolytic activity assays using erythrocytes to confirm functionality . Strain selection is crucial, as Hla expression varies significantly across clonal lineages (e.g., spa types t002 and t437 show divergent expression profiles) .
Q. How can researchers detect and quantify this compound expression in bacterial isolates?
Reverse-transcription PCR (RT-PCR) with primers targeting the hla gene is the gold standard for transcriptional analysis. Normalize results to housekeeping genes (e.g., gyrB) using the ΔΔCt method. For protein quantification, ELISA kits with anti-Hla antibodies provide high specificity, though cross-reactivity with structurally similar toxins (e.g., leukocidins) must be ruled out . Hemolytic activity assays using washed erythrocytes (e.g., rabbit RBCs) and spectrophotometric measurement of released hemoglobin offer functional validation .
Q. What factors influence this compound expression variability in S. aureus strains?
Expression levels are strain-dependent and linked to clonal lineage (e.g., spa types), regulatory mutations (e.g., in agr or sarA loci), and environmental conditions (e.g., oxygen tension, pH). Regression tree analysis of RT-PCR data has identified distinct high- and low-expression groups, with spa type t019 associated with elevated Hla production . Experimental designs should include biological replicates to account for intra-strain variability.
Advanced Research Questions
Q. How can conflicting data on this compound’s role in virulence be resolved?
Discrepancies often arise from differences in experimental models (e.g., murine vs. human cell lines) or strain selection. To address this:
- Replicate studies using isogenic hla knockout strains and complemented mutants.
- Control for confounding virulence factors (e.g., Panton-Valentine leukocidin) via proteomic profiling.
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate Hla-specific effects .
Q. What advanced techniques enable single-molecule analysis of this compound’s pore-forming activity?
Nanopore sensing using lipid bilayer membranes allows real-time observation of Hla-induced ion current blockades. This method, pioneered by Kasianowicz et al., measures transient current decreases proportional to polynucleotide length, providing insights into Hla-DNA interactions . Molecular dynamics simulations further elucidate structural dynamics of the heptameric pore .
Q. How does this compound activate the NLRP3 inflammasome, and what are the implications for therapeutic targeting?
Hla binds to ADAM10 on host cells, triggering potassium efflux and NLRP3 inflammasome assembly. In murine pneumonia models, NLRP3 deficiency reduces pulmonary necrosis, independent of interleukin-1β signaling. This suggests NLRP3-induced pyroptosis as a therapeutic target. Researchers should validate findings using NLRP3 inhibitors (e.g., MCC950) and compare outcomes across genetic knockout models .
Methodological Guidance for Data Interpretation
Q. How should researchers address low reproducibility in this compound expression studies?
- Standardize growth conditions (e.g., TSB media with 1% glucose to suppress agr signaling).
- Include ≥3 biological replicates and report ΔCt values with standard deviations.
- Use regression analysis to classify strains into expression subgroups, as done for spa types t002 and t044 .
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?
Non-linear regression models (e.g., sigmoidal dose-response curves) quantify hemolytic activity. For transcriptomic data, apply hierarchical clustering to identify co-regulated virulence genes. Multivariate analysis (e.g., PCA) can disentangle Hla’s contribution to pathogenesis from other toxins .
Tables for Key Experimental Parameters
Table 1: Recommended Primers for hla RT-PCR
| Target Gene | Forward Primer (5’–3’) | Reverse Primer (5’–3’) | Reference |
|---|---|---|---|
| hla | ATGGCAGATGTATTGGTTA | CTTGTAGATACTGGTACCT | |
| gyrB | GTCAACAAAGACGGTGAG | CGTATCCACCTCCAAAAAC |
Table 2: Classification of S. aureus Strains by Hla Expression Level
| spa Type | Mean ΔCt (High Expression) | Mean ΔCt (Low Expression) |
|---|---|---|
| t002 | 5.73 ± 0.42 | 3.5 ± 0.38 |
| t019 | 5.81 ± 0.39 | N/A |
| t437 | N/A | 3.2 ± 0.41 |
| Data derived from regression tree analysis of 58 strains . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
